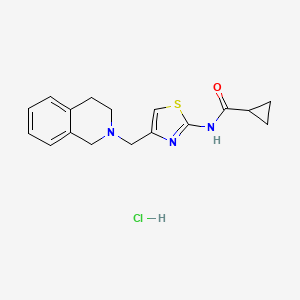
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a complex organic compound known for its multifaceted applications in chemistry, biology, and medicine. This compound features a unique structure with isoquinoline, thiazole, and cyclopropane carboxamide moieties, lending it specific properties that are valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride generally involves multi-step organic synthesis:
Formation of Isoquinoline Intermediate: : Reacting appropriate starting materials to form the isoquinoline core.
Thiazole Formation: : Constructing the thiazole ring, often requiring cyclization reactions.
Linking Isoquinoline and Thiazole: : Combining these two heterocyclic systems through a series of substitution reactions.
Cyclopropanecarboxamide Addition: : Introducing the cyclopropane carboxamide group under suitable conditions.
Hydrochloride Salt Formation: : Converting the free base to its hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined by employing high-throughput methodologies and continuous flow chemistry. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for scaling up production while ensuring product purity and yield.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, typically affecting the isoquinoline or thiazole moieties.
Reduction: : Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the isoquinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: : Utilization of reagents such as potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: : Use of halogenating agents, acids, bases, or organometallic reagents under controlled conditions.
Major Products
Reactions of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride typically yield derivatives with modified pharmacological or physicochemical properties, which can be valuable for specific research or industrial applications.
科学研究应用
This compound finds extensive use in diverse scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: : Studying its interaction with biological macromolecules to understand its binding mechanisms and effects on cellular pathways.
Medicine: : Potential development as a drug candidate due to its unique structural features, possibly targeting specific receptors or enzymes.
Industry: : Used in the development of specialized materials or as a precursor in the synthesis of other valuable chemical entities.
作用机制
The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride involves:
Molecular Targets: : Interaction with specific enzymes, receptors, or ion channels, leading to alterations in their activity.
Pathways: : Modulation of signaling pathways, potentially influencing processes such as cell division, apoptosis, or metabolic pathways.
相似化合物的比较
Unique Features
This compound's unique combination of isoquinoline, thiazole, and cyclopropane carboxamide moieties distinguishes it from other similar compounds, providing distinct binding characteristics and biological activity.
Similar Compounds
N-(4-(2-Pyridinyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride: : Shares the thiazole and cyclopropane carboxamide components but has a different heterocyclic structure.
N-(4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride: : Features an imidazole instead of isoquinoline.
Conclusion
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide hydrochloride is a versatile compound with significant implications in various scientific fields. Its synthesis, reactivity, and applications underline its importance and potential as a subject of ongoing research.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-16(13-5-6-13)19-17-18-15(11-22-17)10-20-8-7-12-3-1-2-4-14(12)9-20;/h1-4,11,13H,5-10H2,(H,18,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUBQHWXEKPXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
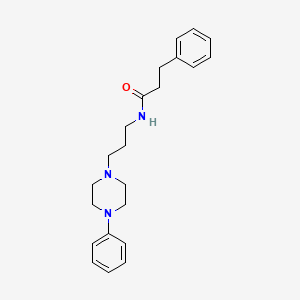
![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2426245.png)
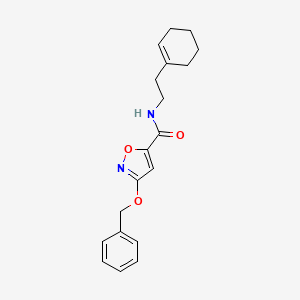
![1-[(4-Chlorophenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2426250.png)
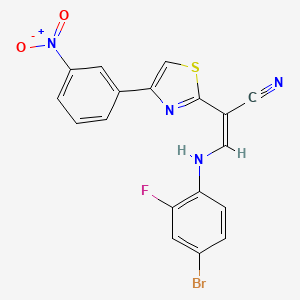
![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)
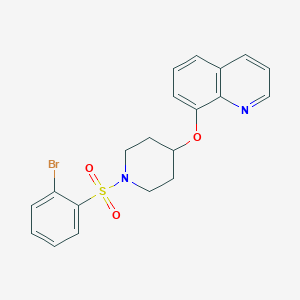
![methyl {8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2426259.png)
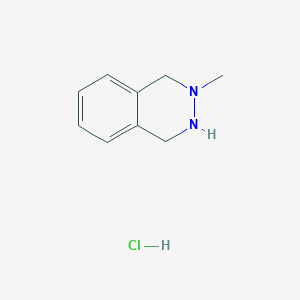
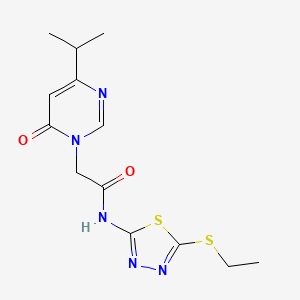
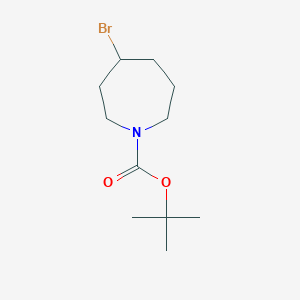
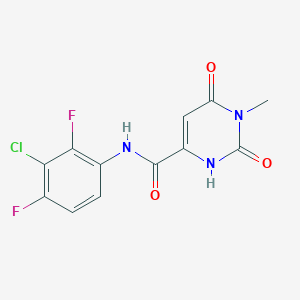
![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)

